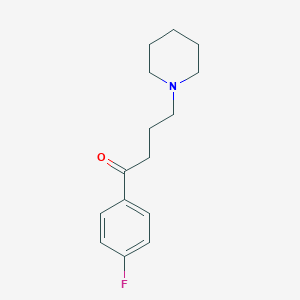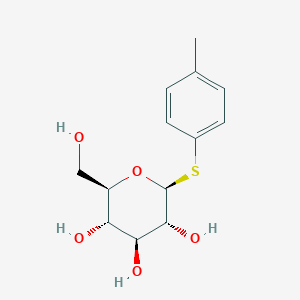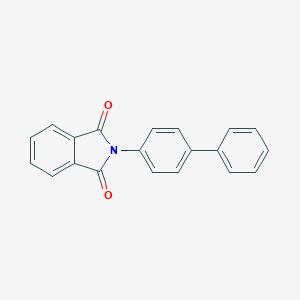
N-(4-Biphenylyl)phthalic acid imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Biphenylyl)phthalic acid imide, also known as BPDA-PDA, is a chemical compound that has gained significant attention in the field of materials science, particularly in the development of high-performance polymers. BPDA-PDA belongs to the family of polyimides, which are known for their excellent thermal and mechanical properties, making them ideal for various applications, including electronics, aerospace, and automotive industries.
Mecanismo De Acción
The mechanism of action of N-(4-Biphenylyl)phthalic acid imide is not well understood, but it is believed that the material's unique properties are due to its highly ordered structure and the presence of strong intermolecular forces. N-(4-Biphenylyl)phthalic acid imide has a rigid, planar structure, which allows for strong intermolecular interactions, resulting in its excellent thermal and mechanical properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of N-(4-Biphenylyl)phthalic acid imide, as it is primarily used in the field of materials science. However, studies have shown that N-(4-Biphenylyl)phthalic acid imide is biocompatible, making it a potential candidate for biomedical applications, such as tissue engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(4-Biphenylyl)phthalic acid imide is its excellent thermal and mechanical properties, making it an ideal material for various lab experiments. However, the synthesis of N-(4-Biphenylyl)phthalic acid imide is a complex and time-consuming process, requiring specialized equipment and expertise. Additionally, N-(4-Biphenylyl)phthalic acid imide is a relatively expensive material, limiting its use in some lab experiments.
Direcciones Futuras
N-(4-Biphenylyl)phthalic acid imide has significant potential for various scientific research applications, and there are several future directions that researchers can explore. One potential direction is the development of new synthesis methods to improve the efficiency and scalability of the process. Another direction is the study of N-(4-Biphenylyl)phthalic acid imide's potential use in the development of new high-performance materials, such as nanocomposites. Additionally, researchers can explore the potential biomedical applications of N-(4-Biphenylyl)phthalic acid imide, such as drug delivery and tissue engineering.
Métodos De Síntesis
The synthesis of N-(4-Biphenylyl)phthalic acid imide involves the reaction of 4,4'-oxydianiline (ODA) with 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) in a polar aprotic solvent, such as N-methylpyrrolidone (NMP). The reaction is carried out under high temperature and pressure, resulting in the formation of a polyimide precursor. The precursor is then subjected to a thermal imidization process, which involves heating the material to a high temperature, resulting in the formation of the final product, N-(4-Biphenylyl)phthalic acid imide.
Aplicaciones Científicas De Investigación
N-(4-Biphenylyl)phthalic acid imide has been extensively studied for its unique properties, making it an attractive material for various scientific research applications. One of the primary applications of N-(4-Biphenylyl)phthalic acid imide is in the field of microelectronics, where it is used as a dielectric material due to its high thermal stability and low dielectric constant. N-(4-Biphenylyl)phthalic acid imide has also been studied for its potential use in the development of high-performance composite materials, such as carbon fiber-reinforced polymers, due to its excellent mechanical properties.
Propiedades
Número CAS |
1592-49-0 |
|---|---|
Nombre del producto |
N-(4-Biphenylyl)phthalic acid imide |
Fórmula molecular |
C20H13NO2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-17-8-4-5-9-18(17)20(23)21(19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Clave InChI |
NJTCXXFLSXRCRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Otros números CAS |
1592-49-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



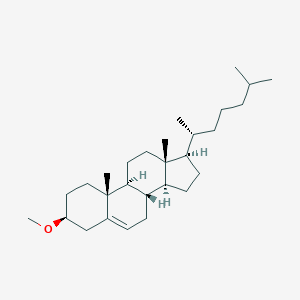
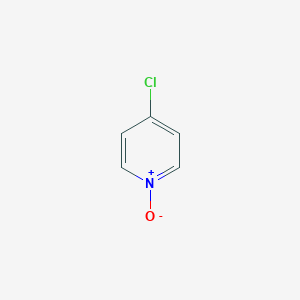

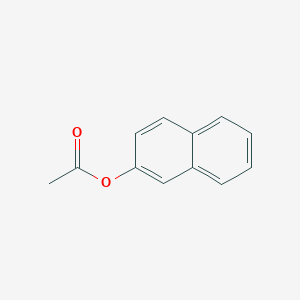
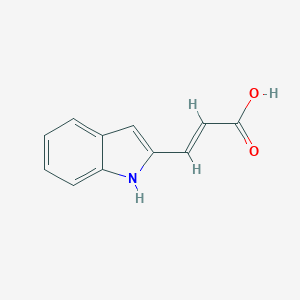
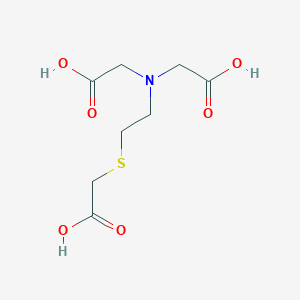
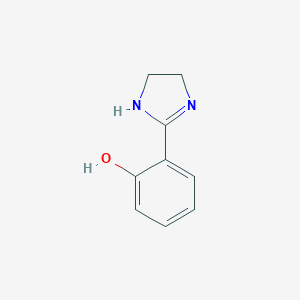
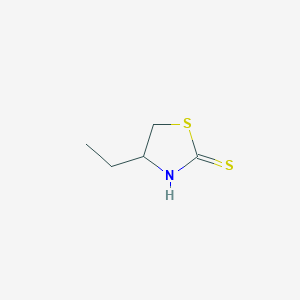
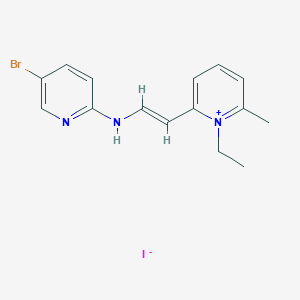
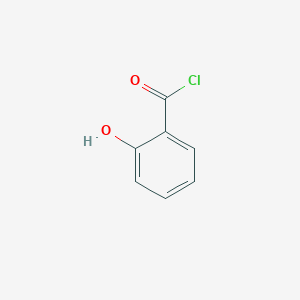
![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
